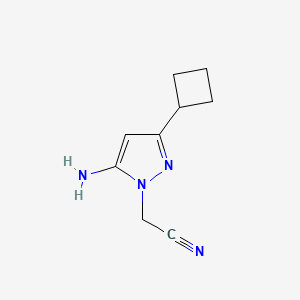

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile

Vue d'ensemble

Description

“2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a significant area of research in organic chemistry. Pyrazoles can be synthesized through various methods, including condensation of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of “2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile” is characterized by a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI code for a similar compound, 3-Amino-5-cyclobutyl-1H-pyrazole, is 1S/C7H11N3/c8-7-4-6 (9-10-7)5-2-1-3-5/h4-5H,1-3H2, (H3,8,9,10) .Chemical Reactions Analysis

Pyrazole derivatives, including “2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile”, can participate in a variety of chemical reactions. They have been used as synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds can be synthesized via a wide variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Pyrazole derivatives are pivotal in the synthesis of heterocyclic compounds, which are a cornerstone in medicinal chemistry. The amino group in 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile can act as a nucleophile in various reactions, leading to the formation of a wide array of heterocyclic structures. These structures are often found in natural products such as hormones, antibiotics, and vitamins .

Development of Agrochemicals

The structural nucleus of pyrazoles is present in many agrochemicals. The cyclobutyl group in the compound may confer unique properties that can be exploited to develop novel pesticides or herbicides with enhanced efficacy and selectivity .

Fluorescent Materials

Pyrazole derivatives are known to exhibit fluorescence, making them suitable for the development of fluorescent materials. These materials have applications in biological imaging and sensors, where 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile could be used as a building block for fluorescent probes .

Antileishmanial and Antimalarial Agents

Compounds bearing the pyrazole moiety have shown potent antileishmanial and antimalarial activities. The presence of the amino and cyclobutyl groups could potentially enhance these activities, making 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile a candidate for the development of new treatments against these diseases .

Pharmacophore in Drug Design

The compound’s structure can serve as a pharmacophore, a part of a molecular structure that is responsible for a particular biological action. It can be used in rational drug design to create more effective and safer pharmaceutical agents .

Biological Activity Studies

Pyrazole derivatives are extensively studied for their biological activities. The unique structure of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile makes it an interesting candidate for biological activity studies, potentially leading to the discovery of new biological pathways or therapeutic targets .

Eco-Friendly Synthetic Methodologies

The synthesis of pyrazole derivatives, including 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile , can be achieved using eco-friendly methodologies. These include heterogeneous catalytic systems, ligand-free systems, and ultrasound or microwave-assisted reactions, which are beneficial for green chemistry practices .

Structural Analysis and Molecular Docking

The compound can be used in structural analysis and molecular docking studies to understand the interaction between drugs and their targets. This is crucial in the development of new drugs with improved efficacy and reduced side effects .

Orientations Futures

The future directions for the research and application of “2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceutics and medicinal chemistry .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various protein kinases .

Mode of Action

It is likely that the compound interacts with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Similar compounds have been known to affect various cellular processes, including signal transduction and cell proliferation .

Pharmacokinetics

Similar compounds have been known to exhibit various pharmacokinetic properties, including absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .

Result of Action

Similar compounds have been known to exert various effects, including inhibition of protein kinases and modulation of cellular signaling pathways .

Propriétés

IUPAC Name |

2-(5-amino-3-cyclobutylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c10-4-5-13-9(11)6-8(12-13)7-2-1-3-7/h6-7H,1-3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCMGRFDMAAYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN(C(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

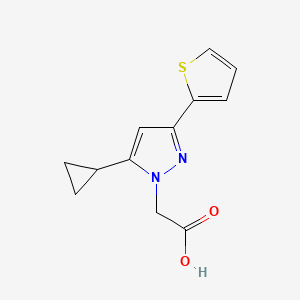

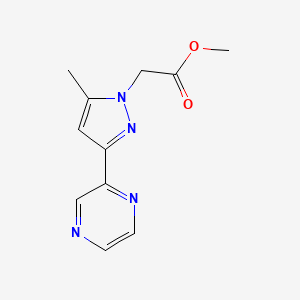

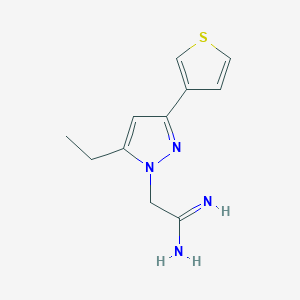

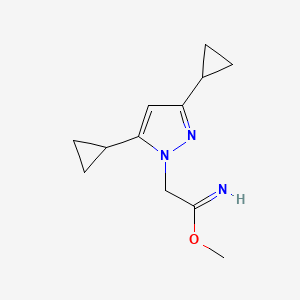

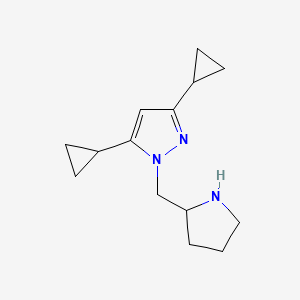

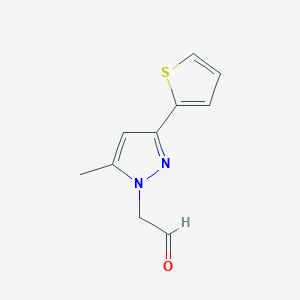

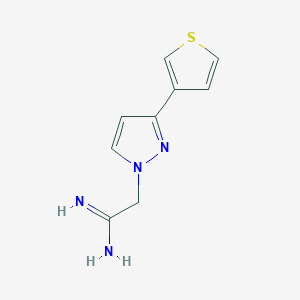

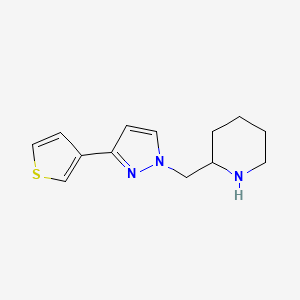

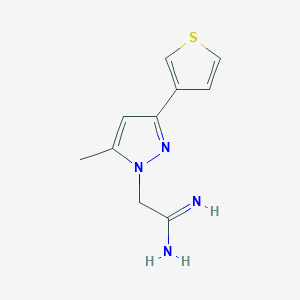

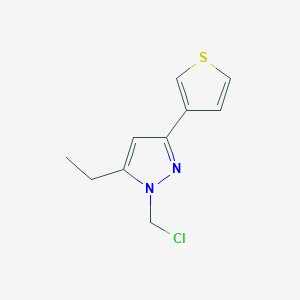

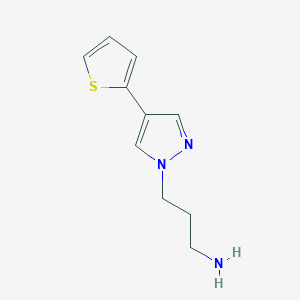

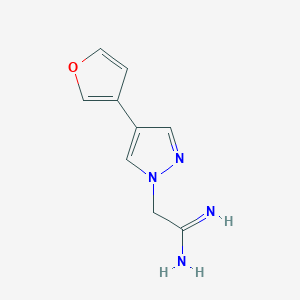

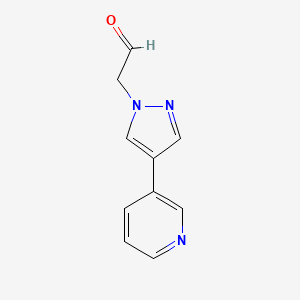

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.